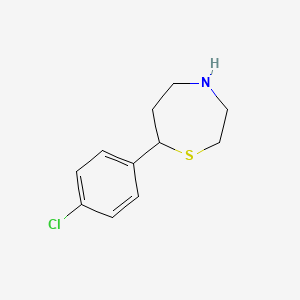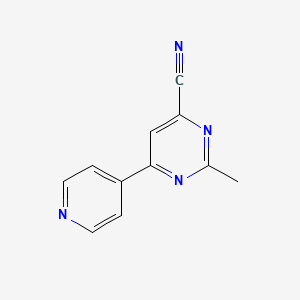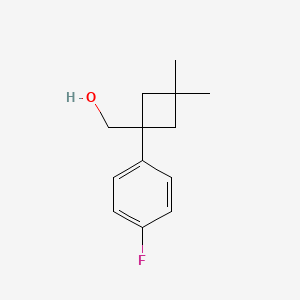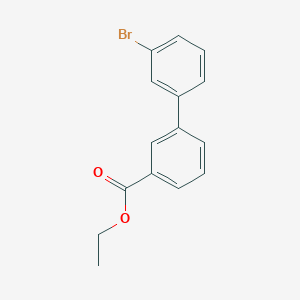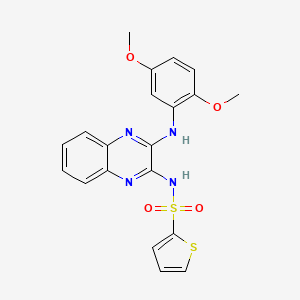![molecular formula C13H20BrNZn B14877036 2-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14877036.png)
2-[(Di-i-propylamino)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Di-iso-propylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Di-iso-propylamino)methyl]phenylzinc bromide typically involves the reaction of diisopropylamine with a suitable phenylzinc bromide precursor. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound. The general reaction scheme is as follows:
Preparation of Phenylzinc Bromide: This is achieved by reacting bromobenzene with zinc in the presence of a catalyst.
Formation of 2-[(Di-iso-propylamino)methyl]phenylzinc Bromide: Diisopropylamine is added to the phenylzinc bromide solution in THF, resulting in the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of 2-[(Di-iso-propylamino)methyl]phenylzinc bromide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in large quantities and stored in THF to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
2-[(Di-iso-propylamino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phenylzinc bromide moiety acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include halides, alkyl halides, and aryl halides.
Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature and solvent (THF) are carefully controlled to optimize the reaction yield.
Major Products
The major products formed from reactions involving 2-[(Di-iso-propylamino)methyl]phenylzinc bromide are typically substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
2-[(Di-iso-propylamino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-[(Di-iso-propylamino)methyl]phenylzinc bromide involves the transfer of the phenyl group from the zinc atom to an electrophilic center in the substrate. This process is facilitated by the coordination of the zinc atom with the nitrogen atom in the diisopropylamino group, which stabilizes the transition state and enhances the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc Bromide: A simpler organozinc compound used in similar reactions but lacks the diisopropylamino group.
Diisopropylamine: A secondary amine used in the synthesis of various organozinc compounds.
N,N-Diisopropylethylamine: Another amine used in organic synthesis, known for its steric hindrance and basicity.
Uniqueness
2-[(Di-iso-propylamino)methyl]phenylzinc bromide is unique due to the presence of the diisopropylamino group, which provides steric hindrance and enhances the selectivity of the compound in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules where selectivity is crucial.
Properties
Molecular Formula |
C13H20BrNZn |
|---|---|
Molecular Weight |
335.6 g/mol |
IUPAC Name |
bromozinc(1+);N-(phenylmethyl)-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C13H20N.BrH.Zn/c1-11(2)14(12(3)4)10-13-8-6-5-7-9-13;;/h5-8,11-12H,10H2,1-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
NBVUCTWGKYIFON-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)N(CC1=CC=CC=[C-]1)C(C)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B14876955.png)
![4-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide](/img/structure/B14876958.png)
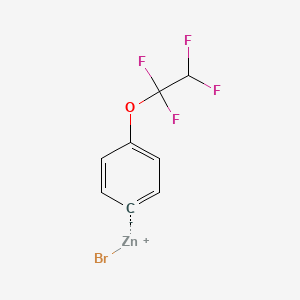
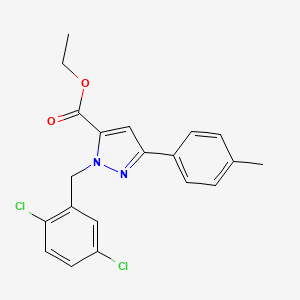
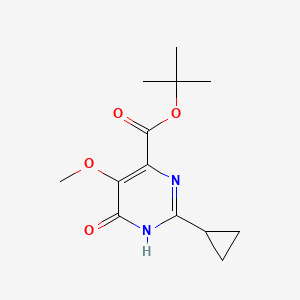
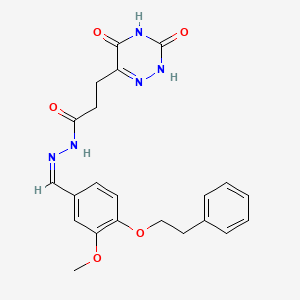
![2-({4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}amino)butan-1-ol](/img/structure/B14876992.png)
